molecular formula C15H14F3NO B12543195 N-benzyl-4-methoxy-N-(trifluoromethyl)aniline CAS No. 143490-21-5

N-benzyl-4-methoxy-N-(trifluoromethyl)aniline

Cat. No.: B12543195
CAS No.: 143490-21-5
M. Wt: 281.27 g/mol
InChI Key: LKPDJYQVGJLKHN-UHFFFAOYSA-N
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Description

N-benzyl-4-methoxy-N-(trifluoromethyl)aniline is a synthetic organic compound known for its unique chemical structure and properties. It has gained attention in various fields of scientific research due to its potential applications in chemistry, biology, medicine, and industry. The compound is characterized by the presence of a benzyl group, a methoxy group, and a trifluoromethyl group attached to an aniline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild and functional group-tolerant reaction conditions.

Industrial Production Methods

Industrial production of N-benzyl-4-methoxy-N-(trifluoromethyl)aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-methoxy-N-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-benzyl-4-methoxy-N-(trifluoromethyl)aniline exerts its effects involves the activation of specific molecular targets and pathways. For example, it promotes the differentiation of spermatogonial stem cells by activating the Oct4 pathway, thereby enhancing spermatogenesis . The compound’s interaction with molecular targets and its ability to modulate specific pathways are key to its biological activity.

Comparison with Similar Compounds

N-benzyl-4-methoxy-N-(trifluoromethyl)aniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

143490-21-5

Molecular Formula

C15H14F3NO

Molecular Weight

281.27 g/mol

IUPAC Name

N-benzyl-4-methoxy-N-(trifluoromethyl)aniline

InChI

InChI=1S/C15H14F3NO/c1-20-14-9-7-13(8-10-14)19(15(16,17)18)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3

InChI Key

LKPDJYQVGJLKHN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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